molecular formula C21H25N3O4 B11548891 N-(2,6-diethylphenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(2,6-diethylphenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11548891
M. Wt: 383.4 g/mol
InChI Key: FOIGJHQSRVEGDT-LPYMAVHISA-N
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Description

N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a formamide group attached to a hydrazinecarbonyl moiety, which is further connected to a dimethoxyphenyl group through a methylene bridge. The presence of ethyl groups on the phenyl ring adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone intermediate is then acylated using N-(2,6-diethylphenyl)formamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to accelerate the reaction rate.

    Purification Techniques: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-DIMETHYLPHENYL)FORMAMIDE: Similar structure but with methyl groups instead of ethyl groups.

    N-(2,6-DIETHYLPHENYL)ACETAMIDE: Contains an acetamide group instead of a formamide group.

Uniqueness

N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups and the presence of both ethyl and methoxy substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C21H25N3O4/c1-5-14-8-7-9-15(6-2)19(14)23-20(25)21(26)24-22-13-16-12-17(27-3)10-11-18(16)28-4/h7-13H,5-6H2,1-4H3,(H,23,25)(H,24,26)/b22-13+

InChI Key

FOIGJHQSRVEGDT-LPYMAVHISA-N

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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